molecular formula C5HClF3N3O3 B12917054 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one CAS No. 917895-54-6

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one

Cat. No.: B12917054
CAS No.: 917895-54-6
M. Wt: 243.53 g/mol
InChI Key: OVRPQAUWRKHNFZ-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 5th position, and a trifluoromethyl group at the 2nd position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-(trifluoromethyl)pyrimidine followed by chlorination. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 6-amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The chloro group can participate in covalent bonding with target proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the chloro group at the 6th position.

    6-Chloro-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the nitro group at the 5th position.

    6-Chloro-5-nitro-4(1H)-pyrimidinone: Lacks the trifluoromethyl group at the 2nd position.

Uniqueness

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

917895-54-6

Molecular Formula

C5HClF3N3O3

Molecular Weight

243.53 g/mol

IUPAC Name

4-chloro-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5HClF3N3O3/c6-2-1(12(14)15)3(13)11-4(10-2)5(7,8)9/h(H,10,11,13)

InChI Key

OVRPQAUWRKHNFZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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